9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
. This compound is a complex organic molecule that features a quinoline core structure, substituted with bromine, chlorine, and other functional groups. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Bromobenzene is reacted with anhydrous aluminum chloride in dry carbon disulfide to form bromoacetophenone.
Cyclization: The bromoacetophenone undergoes cyclization with 2-pyridinecarboxamide under acidic conditions to form the quinoline core.
Substitution: The quinoline core is then subjected to substitution reactions with chlorophenyl and other groups to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: shares similarities with other quinoline derivatives such as:
Uniqueness
What sets N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19BrClN5O2 |
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Molecular Weight |
500.8 g/mol |
IUPAC Name |
9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19BrClN5O2/c1-26-19-18(20(30)29(22(26)31)13-14-5-2-3-6-17(14)24)28-12-4-11-27(21(28)25-19)16-9-7-15(23)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
InChI Key |
DUXFTXDBWDWRII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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